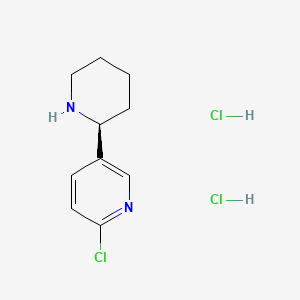

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring, a pyridine ring, and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Coupling with Pyridine: The piperidine ring is then coupled with a pyridine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different pharmacological properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antidiabetic Research

One notable application of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is in the development of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated for their potential to treat type 2 diabetes. Compounds that target GPR119 can stimulate glucose-dependent insulin release and promote incretin secretion, making them promising candidates for managing blood sugar levels in diabetic patients .

1.2 Antimicrobial and Antitumor Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial and antitumor properties. These compounds can inhibit the growth of various pathogens and cancer cells, suggesting their potential utility in developing new antimicrobial agents and anticancer therapies .

Enzyme Inhibition Studies

2.1 Prolyl-4-hydroxylase Inhibition

Recent studies have highlighted the inhibitory effects of this compound on prolyl-4-hydroxylase, an enzyme critical in collagen synthesis. Inhibition of this enzyme could lead to therapeutic strategies for conditions characterized by excessive collagen deposition, such as fibrosis. Experimental results show that this compound can effectively reduce collagen accumulation in vitro, indicating its potential as an antifibrotic agent .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

The mechanism of action of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and have similar pharmacological properties.

Pyridine Derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and are used in various therapeutic applications.

Uniqueness

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is unique due to its specific combination of the piperidine and pyridine rings with a chlorine atom, which imparts distinct chemical and pharmacological properties . This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Activité Biologique

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride, a compound with the molecular formula C10H15Cl3N2 and a molecular weight of 269.59 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C10H15Cl3N2

- Molecular Weight : 269.59 g/mol

- CAS Number : 2829289-75-8

- Storage Conditions : Inert atmosphere at room temperature .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cholinergic System : The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is critical for the modulation of neurotransmission. It has been observed that derivatives of pyridine compounds, such as this one, can selectively inhibit AChE and butyrylcholinesterase (BuChE) . The structure-activity relationship (SAR) indicates that modifications at the 2-position significantly influence binding affinity and selectivity towards these enzymes.

- Neuroprotective Effects : Research indicates that compounds similar to (S)-2-Chloro-5-(piperidin-2-yl)pyridine have neuroprotective properties against oxidative stress-induced neuronal cell death. In vitro studies on human neuroblastoma SH-SY5Y cells demonstrated that these compounds could mitigate cell death induced by neurotoxic agents .

- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties. In vitro tests suggest that it can inhibit the growth of various pathogenic bacteria, although specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in current literature .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cholinesterase Inhibition : Studies have highlighted the selective inhibition of AChE by compounds structurally related to (S)-2-Chloro-5-(piperidin-2-yl)pyridine, with some showing IC50 values as low as 3.5 µM for AChE and >100 µM for BuChE, indicating a preference for AChE inhibition .

- Neuroprotective Studies : The neuroprotective effects were assessed through assays measuring lactate dehydrogenase (LDH) release and MTT reduction in SH-SY5Y cells exposed to neurotoxic conditions. Compounds similar to (S)-2-Chloro-5-(piperidin-2-yl)pyridine demonstrated significant neuroprotection, with LDH release reduced by approximately 32–38% in treated cells compared to controls .

- Antimicrobial Testing : While specific MIC values for this compound are scarce, related pyridine derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Cancer Cell Line Studies : Recent investigations into piperidine derivatives have shown that modifications can enhance cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents based on this scaffold .

Propriétés

IUPAC Name |

2-chloro-5-[(2S)-piperidin-2-yl]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHGUXZAPSEDF-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.